molecular formula C9H13N3O4 B2623420 N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide CAS No. 920375-12-8

N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide

Cat. No. B2623420
CAS RN: 920375-12-8
M. Wt: 227.22
InChI Key: SIVZAZOJGWBFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide, also known as ISO-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ISO-1 is a potent inhibitor of macrophage migration inhibitory factor (MIF), a cytokine that plays a critical role in the immune response and inflammation.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to inhibit the growth and metastasis of cancer cells by targeting MIF, which is overexpressed in many types of cancer. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Mechanism of Action

The mechanism of action of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves the inhibition of MIF, a cytokine that plays a critical role in the immune response and inflammation. MIF is involved in a wide range of physiological processes, including cell proliferation, apoptosis, and angiogenesis. By inhibiting MIF, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to have neuroprotective effects and to improve insulin sensitivity. N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has also been shown to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the development of diabetic complications.

Advantages and Limitations for Lab Experiments

N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified to high yields and purity. It has also been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide also has some limitations for use in lab experiments. It can be cytotoxic at high concentrations, which can limit its use in cell-based assays. Additionally, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has poor solubility in water, which can limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide. One area of interest is the development of more potent and selective inhibitors of MIF. Another area of interest is the investigation of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide in combination with other anti-cancer or anti-inflammatory agents. Additionally, the potential therapeutic applications of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide in other diseases, such as diabetes and neurodegenerative disorders, warrant further investigation.

Synthesis Methods

The synthesis of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide involves the reaction of 3-isoxazolecarboxylic acid with 2-amino-2-methyl-1-propanol to form the corresponding amide. This intermediate is then treated with oxalyl chloride to give the final product, N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide. The synthesis of N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

properties

IUPAC Name

N'-(1-methoxypropan-2-yl)-N-(1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-6(5-15-2)10-8(13)9(14)11-7-3-4-16-12-7/h3-4,6H,5H2,1-2H3,(H,10,13)(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVZAZOJGWBFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)NC1=NOC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(isoxazol-3-yl)-N2-(1-methoxypropan-2-yl)oxalamide

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